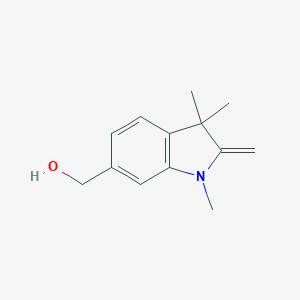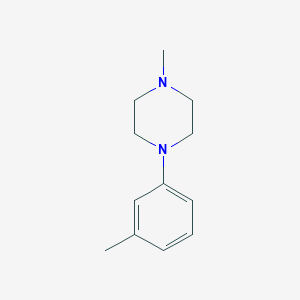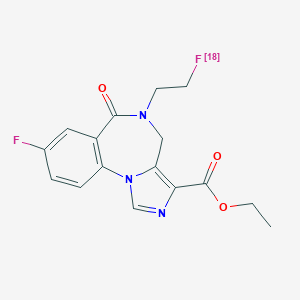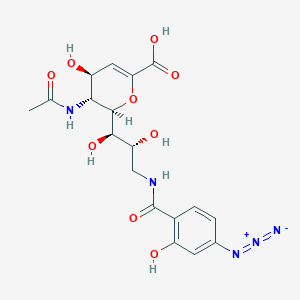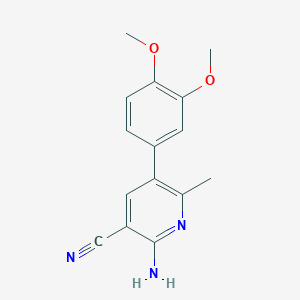
2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine is a pyridine derivative that has been extensively studied for its potential application in the field of medicinal chemistry. It is a potent inhibitor of certain protein kinases and has shown promising results in the treatment of various diseases, including cancer.
Mécanisme D'action
The mechanism of action of 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine involves the inhibition of certain protein kinases, including c-Met, VEGFR2, and FGFR1. These kinases play a critical role in cancer cell proliferation and survival, and their inhibition by 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine can lead to the suppression of tumor growth.
Effets Biochimiques Et Physiologiques
2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine has been shown to have potent anti-cancer activity in various preclinical models. It has been demonstrated to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-angiogenic effects, which can further contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine is its potent anti-cancer activity. It has shown promising results in various preclinical models and has the potential to be developed into a novel anti-cancer drug. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for the study of 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine. One potential direction is the development of more potent and selective inhibitors of the protein kinases targeted by this compound. Additionally, the potential toxicity of this compound needs to be further evaluated in preclinical and clinical studies. Finally, the potential application of this compound in combination with other anti-cancer drugs should be explored in future studies.
Méthodes De Synthèse
The synthesis of 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile, followed by the addition of methylamine and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine has been studied extensively for its potential application in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, by inhibiting certain protein kinases that play a critical role in cancer cell proliferation and survival.
Propriétés
Numéro CAS |
129090-37-5 |
|---|---|
Nom du produit |
2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine |
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3O2/c1-9-12(6-11(8-16)15(17)18-9)10-4-5-13(19-2)14(7-10)20-3/h4-7H,1-3H3,(H2,17,18) |
Clé InChI |
RASMOUCLFYYPSU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)N)C#N)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=C(C=C(C(=N1)N)C#N)C2=CC(=C(C=C2)OC)OC |
Autres numéros CAS |
129090-37-5 |
Synonymes |
2-amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine ACDP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



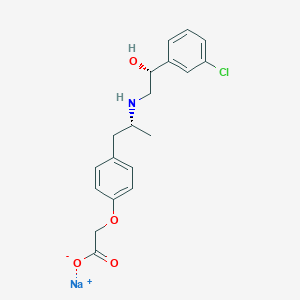
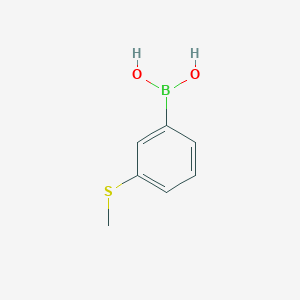
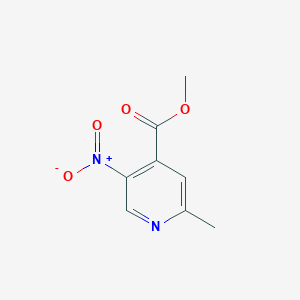
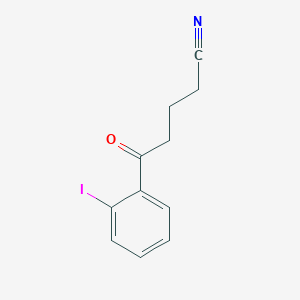

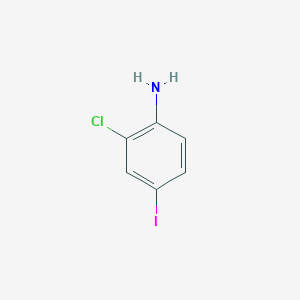
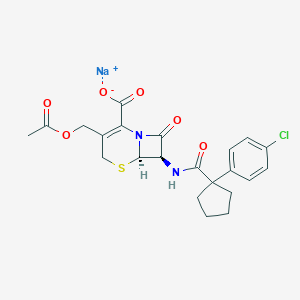
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone](/img/structure/B137290.png)
